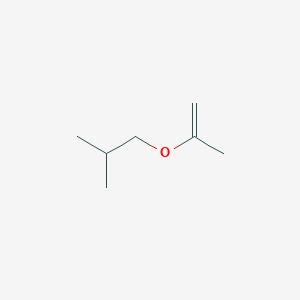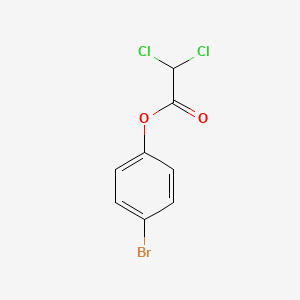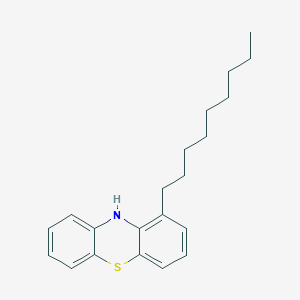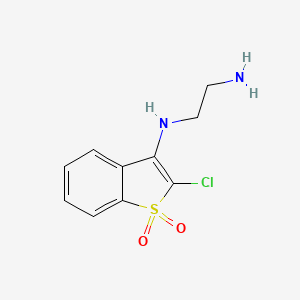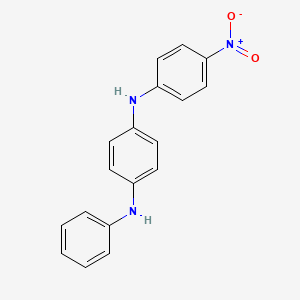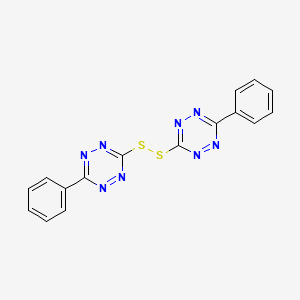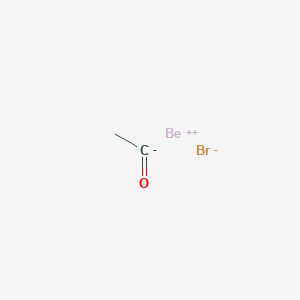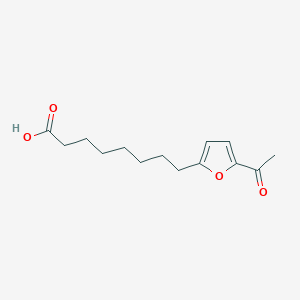
8-(5-Acetylfuran-2-yl)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(5-Acetylfuran-2-yl)octanoic acid is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with an acetyl group at the 5-position and an octanoic acid chain at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Acetylfuran-2-yl)octanoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2,5-dihydroxyhexane, under acidic conditions.
Acetylation: The furan ring is then acetylated at the 5-position using acetic anhydride in the presence of a catalyst like sulfuric acid.
Attachment of the Octanoic Acid Chain: The final step involves the attachment of the octanoic acid chain to the furan ring. This can be achieved through a Friedel-Crafts acylation reaction using octanoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(5-Acetylfuran-2-yl)octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the furan ring to a tetrahydrofuran derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or tetrahydrofuran derivatives.
Substitution: Introduction of various functional groups onto the furan ring.
Scientific Research Applications
8-(5-Acetylfuran-2-yl)octanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(5-Acetylfuran-2-yl)octanoic acid involves its interaction with specific molecular targets and pathways. The acetyl group and the furan ring can participate in various biochemical reactions, influencing cellular processes. The compound may act by modulating enzyme activity, altering membrane permeability, or interacting with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
8-(5-Hexylfuran-2-yl)octanoic acid: Similar structure but with a hexyl group instead of an acetyl group.
8-(5-Methylfuran-2-yl)octanoic acid: Similar structure but with a methyl group instead of an acetyl group.
Uniqueness
8-(5-Acetylfuran-2-yl)octanoic acid is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. The acetyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
38199-52-9 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
8-(5-acetylfuran-2-yl)octanoic acid |
InChI |
InChI=1S/C14H20O4/c1-11(15)13-10-9-12(18-13)7-5-3-2-4-6-8-14(16)17/h9-10H,2-8H2,1H3,(H,16,17) |
InChI Key |
GBLMJRKHPZJCRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



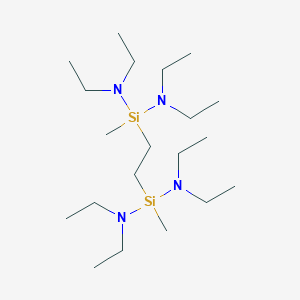
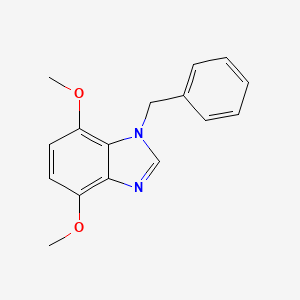
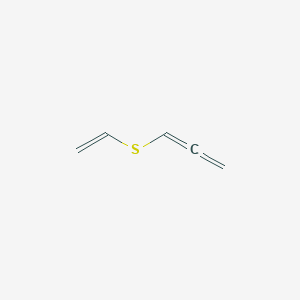
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
![Diethyl [2-(carbamoyloxy)ethyl]phosphonate](/img/structure/B14668562.png)
